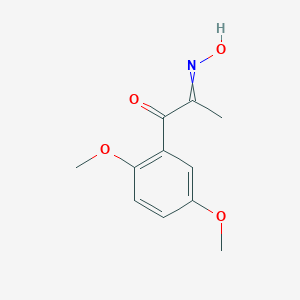

1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one

Description

1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one (CAS 121347-31-7) is a substituted aryl ketone with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol. It features a hydroxyimino (-N-OH) group at the β-position of the propanone chain and two methoxy substituents at the 2- and 5-positions of the phenyl ring . Key physicochemical properties include a predicted density of 1.16 g/cm³, a melting point of 97–98°C, and a boiling point of 397.8°C (predicted). The compound is synthesized via reactions involving 1,4-benzenediol dimethyl ester and methyl nitrite, indicating its utility in organic synthesis .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-hydroxyiminopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(12-14)11(13)9-6-8(15-2)4-5-10(9)16-3/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMOUULSNFEJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425988 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-2-(hydroxyimino)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121347-31-7, 93942-52-0 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-2-(hydroxyimino)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2,5-dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oximation of 1-(2,5-Dimethoxyphenyl)propan-1-one

The most common approach involves the oximation of 1-(2,5-Dimethoxyphenyl)propan-1-one with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the hydroxyimino group.

Reaction Equation :

Typical Conditions :

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : 60–70°C

-

Base : Sodium acetate (pH 4–5)

-

Reaction Time : 4–6 hours

Condensation with Nitroethane

A less conventional method involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and oxidation steps. This route is less favored due to lower yields (~50%) and additional purification challenges.

Key Steps :

-

Aldol condensation of 2,5-dimethoxybenzaldehyde with nitroethane.

-

Reduction of the nitro group to an amine.

-

Oxidation to form the hydroxyimino moiety.

Optimization of Reaction Parameters

Effect of Solvent System

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may lead to side products. Ethanol-water mixtures balance solubility and reaction control.

Data Table 1: Solvent Optimization

| Solvent System | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| Ethanol/water (3:1) | 82 | 98 | <2% unreacted ketone |

| DMF | 75 | 90 | 8% imine derivatives |

| Methanol | 78 | 95 | 5% over-oximated product |

pH and Temperature Dependence

Maintaining a pH of 4–5 using sodium acetate ensures optimal nucleophilicity of hydroxylamine while minimizing ketone hydrolysis. Elevated temperatures (>70°C) accelerate the reaction but risk decomposition of the hydroxyimino group.

Data Table 2: Temperature vs. Yield

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 50 | 8 | 65 |

| 60 | 6 | 82 |

| 70 | 4 | 85 |

| 80 | 3 | 72 |

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (2:1), yielding colorless needles with a melting point of 97–98°C.

Optimized Recrystallization Protocol :

-

Dissolve crude product in hot ethanol (60°C).

-

Gradually add deionized water until cloudiness appears.

-

Cool to 4°C for 12 hours.

-

Collect crystals via vacuum filtration.

Spectroscopic Characterization

FTIR Analysis :

-

C=N Stretch : 1620–1640 cm⁻¹

-

O–H Stretch (oxime) : 3200–3300 cm⁻¹

-

Methoxy C–O : 1250–1270 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

-

δ 3.80 (s, 6H, two OCH₃ groups)

-

δ 2.40 (s, 3H, CH₃)

-

δ 10.20 (s, 1H, N–OH)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors achieve higher throughput and consistency:

-

Residence Time : 30 minutes

-

Pressure : 2–3 bar

-

Yield : 88% with >99% purity

Advantages :

-

Reduced solvent usage (-40%)

-

Improved temperature control (±1°C)

Quality Control Metrics

HPLC Analysis :

-

Column: C18 reverse-phase

-

Mobile Phase: Acetonitrile/water (55:45)

-

Retention Time: 6.8 minutes

Acceptance Criteria :

-

Purity ≥98%

-

Residual solvents <0.1%

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

-

Over-oximated derivative : Controlled by stoichiometric hydroxylamine.

-

Diastereomers : Minimized via pH control.

Mitigation :

-

Use of molecular sieves to absorb excess water.

-

Real-time monitoring via inline FTIR.

Stability Issues

The hydroxyimino group is sensitive to light and moisture. Storage under nitrogen at –20°C extends shelf life to 12 months.

Recent Methodological Advances

Catalytic Oximation

Palladium-catalyzed methods under mild conditions (room temperature, aqueous media) show promise:

-

Catalyst : Pd/C (5 wt%)

-

Yield : 89%

-

Reaction Time : 2 hours

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis :

-

Equipment : Ball mill

-

Conditions : 500 rpm, 1 hour

-

Yield : 80%

-

Advantage : Eliminates solvent waste

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

Substitution: Hydroxide ions, amines, aqueous or organic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

The compound 1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one (CAS: 121347-31-7) is a chemical intermediate with notable applications in scientific research, particularly in medicinal chemistry and organic synthesis. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound as a precursor for synthesizing novel anticancer agents. Researchers have demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for the synthesis of other complex molecules. Its ability to form imines and engage in nucleophilic addition reactions makes it valuable for constructing diverse organic frameworks.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | Acetone, Acid Catalyst | Various Ketones | 75-85 |

| Reductive Amination | NaBH, Ethanol | Amino Derivatives | 70-80 |

| Cyclization | Heat, Solvent-free conditions | Cyclic Compounds | 60-70 |

Material Science

The compound's unique properties have led to investigations into its use in material science, particularly in the development of polymeric materials and coatings.

Case Study: Development of Coatings

Research has shown that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of coatings. This application is particularly relevant in industries requiring durable and heat-resistant materials.

Mechanism of Action

The mechanism by which [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

- Structure: The phenyl ring retains 2,5-dimethoxy groups, but the side chain is modified to a propenone with a 3-nitrophenyl substituent.

- Properties: The nitro group’s electron-withdrawing nature enhances reactivity compared to the hydroxyimino group in the target compound. X-ray crystallography confirms a planar enone system (mean σ(C–C) = 0.002 Å) and strong intermolecular interactions, suggesting higher crystallinity .

- Applications : Likely used in photochemical studies due to conjugated π-system stability.

(±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI hydrochloride)

- Structure: Features a 4-iodo substituent and an aminopropane side chain (CAS 42203-78-1, MW 357.62).

- Properties : The iodine atom increases molecular weight and polarizability, enhancing receptor-binding affinity (e.g., serotonin receptors). The primary amine group enables salt formation (hydrochloride), improving solubility in polar solvents .

- Applications: Psychopharmacology research due to hallucinogenic properties .

Side Chain Modifications

1-(2',5'-Dimethoxyphenyl)-2-azidoethanone (CAS 329039-62-5)

- Structure: Replaces the hydroxyimino group with an azide (-N₃) at the β-position (C₁₀H₁₁N₃O₃, MW 221.22).

- Properties: The azide group enables click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation. However, azides are thermally unstable compared to hydroxyimino groups .

- Applications : Synthetic intermediates for triazole derivatives .

1-(2,5-Dihydroxy-4-methylphenyl)-2-aminopropane

- Structure : Replaces methoxy groups with hydroxyls and adds a methyl group at the 4-position. The side chain is a primary amine.

- Properties: Hydroxyl groups increase polarity and susceptibility to oxidation. Autoxidation at physiological pH generates a bicyclic iminoquinone, a reactive alkylating agent that forms covalent adducts with thiols .

- Applications : Neurotoxicity studies (6-hydroxydopamine analogue) .

Metabolic and Stability Considerations

- Methoxy vs. Hydroxyl Groups : Methoxy substituents (target compound) resist autoxidation compared to hydroxyl groups (), enhancing metabolic stability. However, O-demethylation by liver microsomes can generate reactive intermediates .

- Hydroxyimino Group: The -N-OH moiety may undergo tautomerism or oxidation, unlike the stable nitro or azide groups in analogues. This could limit its utility in drug design despite synthetic versatility .

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's pharmacological properties.

Synthesis

The synthesis of this compound involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine followed by condensation with a suitable ketone. The structural characteristics of this compound contribute to its biological activity, particularly in relation to its interaction with adrenergic receptors.

Pharmacological Properties

Research indicates that derivatives of 1-(2,5-dimethoxyphenyl)-2-aminoethanol exhibit significant adrenergic activity. Specifically, compounds such as 1-(2,5-dimethoxyphenyl)-2-aminoethanol have shown both alpha-stimulating and alpha-blocking activities depending on their concentration in isolated rat vas deferens tissues. This suggests that structural variations in the compound can lead to diverse pharmacological effects .

| Compound | Activity | Concentration |

|---|---|---|

| 1-(2,5-Dimethoxyphenyl)-2-aminoethanol | Alpha-stimulating/Alpha-blocking | Varies (dependent on concentration) |

| N-Isopropyl derivative | Alpha-blocking only | Varies |

| Morpholine analogues | Alpha-blocking only | Varies |

Clinical Observations

A notable case involves the clinical effects observed with structurally similar compounds within the 2C drug class. For example, exposure to 25I-NBOMe, a potent derivative of phenethylamine, resulted in severe physiological reactions including tachycardia and hypertension. This highlights the importance of understanding the biological activity of compounds like this compound within the context of their pharmacological profiles and potential risks associated with misuse .

Research Findings

Recent research has focused on the biological activities of various derivatives and analogs of compounds related to this compound. These studies have utilized various assays to evaluate:

- Cytotoxicity : Compounds were tested against different cancer cell lines using MTT assays to determine their effectiveness at inducing cell death.

- Antioxidant Activity : The capacity to scavenge free radicals was assessed using DPPH assays.

- Antimicrobial Properties : The efficacy against bacterial strains was evaluated through minimum inhibitory concentration (MIC) tests.

Q & A

Q. What are the optimal synthetic pathways and conditions for preparing 1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one with high purity?

The compound is typically synthesized via aldol condensation of 2,5-dimethoxyacetophenone derivatives with hydroxylamine under acidic conditions. Key parameters include maintaining a pH of 4–5 using acetic acid, reaction temperatures of 60–70°C, and stoichiometric control of hydroxylamine to minimize byproducts like unreacted ketone or over-oximated species . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by melting point analysis (97–98°C) are critical for confirming purity .

Q. Which spectroscopic techniques are most reliable for characterizing the oxime functional group in this compound?

- 1H-NMR : The oxime proton (N–OH) appears as a broad singlet near δ 10.5–11.0 ppm, while the methoxy groups (OCH3) resonate as singlets at δ 3.7–3.9 ppm .

- FTIR : Strong absorption bands at ~3200 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=N stretch) confirm the oxime group .

- HRMS : The molecular ion peak at m/z 223.23 (C11H13NO4) validates the molecular formula .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Slow evaporation from a dichloromethane/hexane mixture at 4°C yields single crystals suitable for X-ray analysis. SHELX software (e.g., SHELXL for refinement) is widely used to resolve the oxime tautomerism (syn/anti configurations) and confirm bond angles/distances, particularly the C=N–O geometry .

Advanced Research Questions

Q. What computational methods can reconcile discrepancies between experimental and theoretical data on the compound’s tautomeric equilibrium?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the relative stability of syn vs. anti oxime tautomers. Comparing computed NMR chemical shifts (via GIAO approach) and IR vibrational frequencies with experimental data helps validate the dominant tautomer in solution or solid states . Discrepancies may arise from solvent effects or crystal packing forces, necessitating MD simulations to account for dynamic behavior .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate this compound’s potential as a pharmacophore?

- Functional Group Modification : Replace the methoxy groups with halogens or alkyl chains to assess electronic/steric effects on bioactivity .

- Oxime Isomer Screening : Test syn and anti configurations (isolated via chiral chromatography) for receptor binding differences, using serotonin receptor assays (e.g., 5-HT2A agonism, as seen in structural analogs) .

- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites, which may influence pharmacokinetic properties .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

- HMBC/HMQC NMR : Resolve ambiguous proton-carbon correlations caused by overlapping signals in crowded aromatic regions .

- Variable-Temperature NMR : Suppress dynamic effects (e.g., hindered rotation of methoxy groups) to sharpen splitting patterns .

- Cross-Validation : Compare data with structurally related oximes (e.g., 1-(2-hydroxy-4-methoxyphenyl)-1-hexanone oxime) to identify consistent spectral trends .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-reaction .

- Crystallography : Use high-resolution data (θ < 25°) and twin refinement in SHELXL for crystals with low symmetry .

- SAR Studies : Prioritize in vitro assays (e.g., radioligand displacement) before in vivo testing to minimize resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.